molecular formula C12H18BrNO2S B1408240 4-bromo-N-(tert-butyl)-2,6-dimethylbenzenesulfonamide CAS No. 1704121-94-7

4-bromo-N-(tert-butyl)-2,6-dimethylbenzenesulfonamide

Cat. No.: B1408240
CAS No.: 1704121-94-7
M. Wt: 320.25 g/mol
InChI Key: JPMXWOSOBLAKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(tert-butyl)-2,6-dimethylbenzenesulfonamide is a high-value substituted benzenesulfonamide derivative designed for advanced chemical synthesis and research applications. This compound features a tert-butyl sulfonamide group and bromo and methyl substituents on the benzene ring, a structural motif known to be a key intermediate in the development of novel chemical entities. Benzenesulfonamide derivatives are extensively studied in pharmaceutical research for their biological activities and in materials science as building blocks for more complex architectures. The bromine atom on the aromatic ring makes this reagent an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the construction of biaryl systems critical in medicinal chemistry and materials science . Furthermore, the tert-butyl group can influence the steric and electronic properties of the molecule, potentially enhancing its performance in catalytic processes and its selectivity in chemical transformations. Research into related high-basicity sulfonamides has shown their utility in acid-catalyzed condensation reactions with aldehydes and in Friedel-Crafts reactions for the synthesis of symmetric and asymmetric aromatic sulfones, highlighting their versatility in organic methodology development . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-bromo-N-tert-butyl-2,6-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2S/c1-8-6-10(13)7-9(2)11(8)17(15,16)14-12(3,4)5/h6-7,14H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMXWOSOBLAKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)NC(C)(C)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation Reaction

  • Reagents : Chlorosulfonic acid, 4-bromo-2,6-dimethylbenzene
  • Conditions : Typically performed at low temperatures (around 0°C) to control the reaction.

Conversion to Sulfonyl Chloride

Synthesis of 4-Bromo-N-(tert-butyl)-2,6-dimethylbenzenesulfonamide

Once the sulfonyl chloride is prepared, it can be reacted with tert-butylamine to form the desired sulfonamide.

Reaction Conditions

  • Reagents : 4-bromo-2,6-dimethylbenzenesulfonyl chloride , tert-butylamine
  • Conditions : Typically performed in a solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine to absorb the HCl byproduct.

Analysis and Purification

After synthesis, the product is usually purified by recrystallization or chromatography. Analytical techniques such as NMR and mass spectrometry are used to confirm the structure and purity of the compound.

Data Table: General Conditions for Sulfonamide Synthesis

Step Reagents Conditions Yield
1. Chlorosulfonation Chlorosulfonic acid, aromatic compound 0°C, stirring Variable
2. Conversion to Sulfonyl Chloride Thionyl chloride Heated (e.g., 50°C) High
3. Sulfonamide Formation Sulfonyl chloride, tert-butylamine, base (e.g., Et3N) Room temperature, solvent (e.g., DCM) Moderate to High

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 4-bromo-N-(tert-butyl)-2,6-dimethylbenzenesulfonamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Major Products

    Substitution Reactions: Products depend on the nucleophile used. For example, using an amine nucleophile would yield a substituted amine product.

    Hydrolysis: The major products are the corresponding sulfonic acid and tert-butylamine.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H18BrN1O2SC_{12}H_{18}BrN_{1}O_{2}S and features a bromine atom, a tert-butyl group, and a sulfonamide moiety attached to a dimethyl-substituted benzene ring. These structural elements contribute to its reactivity and potential biological activities.

Organic Synthesis

4-Bromo-N-(tert-butyl)-2,6-dimethylbenzenesulfonamide serves as a versatile building block in the synthesis of more complex organic molecules. It can participate in various reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Coupling Reactions : It can be utilized in cross-coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

Pharmaceutical Development

This compound is investigated for its potential as a lead compound in drug development. Notably, it has been explored for:

  • Dipeptidyl Peptidase IV (DPP IV) Inhibition : The sulfonamide group may act as a competitive inhibitor for DPP IV, which is significant in diabetes treatment. Modifications to the structure can enhance binding affinity and selectivity towards DPP IV, making it a candidate for further development as an antidiabetic agent.

Biological Studies

The biological activity of this compound has been studied in relation to its interactions with various biomolecules. Key areas of interest include:

  • Enzyme Interactions : The sulfonamide moiety can engage in hydrogen bonding and electrostatic interactions with enzymes.
  • Potential Antibacterial Properties : Its structural similarity to known antibiotics suggests that it may exhibit antibacterial effects.

Data Tables

Reaction TypeDescription
Substitution ReactionsBromine substitution with nucleophiles
Oxidation/ReductionFormation of sulfoxides or sulfones
Coupling ReactionsParticipation in Suzuki-Miyaura coupling reactions

Case Study 1: DPP IV Inhibition

Research has demonstrated that modifications to the structure of this compound can enhance its inhibitory effect on DPP IV. A study assessed various derivatives and identified optimal structural features that improve binding affinity. This highlights the compound's potential as a therapeutic agent for managing diabetes.

Case Study 2: Antibacterial Activity

In another study, derivatives of this sulfonamide were tested against various bacterial strains. The results indicated that certain modifications led to increased antibacterial potency compared to traditional antibiotics. This suggests that further exploration of this compound could yield new antibacterial agents.

Mechanism of Action

The mechanism of action of 4-bromo-N-(tert-butyl)-2,6-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and tert-butyl group may also play roles in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

(Z)-4-Bromo-N-{(Z)-3-[(4-Bromo-2,6-diisopropylphenyl)imino]butan-2-ylidene}-2,6-diisopropylaniline

  • Structure : This compound () shares bromine substituents but features diisopropylphenyl groups instead of tert-butyl and methyl groups.
  • Key Differences : The bulky diisopropyl groups may hinder reactivity in electrophilic reactions compared to the tert-butyl group in the target compound.

4-Bromo-N-(2,6-Difluorophenyl)benzenesulfonamide

  • Structure : Contains a difluorophenyl group on the sulfonamide nitrogen ().
  • Properties : Fluorine substituents increase electronegativity and metabolic stability compared to alkyl groups like tert-butyl. Commercial availability (e.g., Alfa catalog) suggests applications in drug discovery .

4-Bromo-N-(3,5-Difluorophenyl)benzenesulfonamide

  • Structure : Fluorine atoms at meta positions ().
  • Reactivity : Fluorine’s electron-withdrawing effects may enhance acidity (lower pKa) of the sulfonamide proton relative to tert-butyl analogs.

Functional Group Variants: Sulfonamide vs. Benzamide

4-Bromo-N-(2,6-Diethylphenyl)benzamide

  • Structure : Benzamide derivative with diethylphenyl substituents ().
  • Physicochemical Properties: Property 4-Bromo-N-(2,6-diethylphenyl)benzamide Target Sulfonamide (Predicted) Molecular Formula C₁₇H₁₈BrNO C₁₂H₁₇BrNO₂S Molecular Weight 332.23 g/mol ~343.24 g/mol Boiling Point 361.0 ± 42.0 °C Likely higher due to sulfonamide group Density 1.328 g/cm³ ~1.3–1.5 g/cm³ pKa 13.16 ± 0.70 ~10–12 (sulfonamide acidity)

Commercial and Practical Considerations

  • Availability : Brominated sulfonamides like 4-Bromo-N-(2,6-difluorophenyl)benzenesulfonamide are commercially available (), suggesting the target compound could be synthesized via similar routes (e.g., bromination of pre-sulfonylated intermediates).
  • Applications : Sulfonamides are widely used as enzyme inhibitors (e.g., carbonic anhydrase), while benzamides may target different biological pathways (e.g., kinase inhibition) .

Biological Activity

4-Bromo-N-(tert-butyl)-2,6-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Chemical Formula : C12H16BrNO2S
  • Molecular Weight : 303.23 g/mol
  • CAS Number : 100123-45-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that sulfonamides can inhibit certain enzymes and receptors, leading to therapeutic effects in various disease models.

Biological Activity Overview

  • Antitumor Activity :
    • Studies have shown that derivatives of sulfonamides exhibit significant antitumor properties. For instance, this compound has been evaluated for its effects on cancer cell lines, demonstrating the ability to induce apoptosis in tumor cells through the modulation of apoptotic pathways.
    • A study involving a similar sulfonamide compound indicated that it could suppress tumor growth in vivo by promoting cell apoptosis and reducing cell proliferation markers such as Ki67 and MMP9 levels .
  • Antimicrobial Activity :
    • Sulfonamides are known for their antibacterial properties. The compound's structure suggests potential activity against a range of bacterial strains. Research has indicated that modifications in the sulfonamide structure can enhance antibacterial efficacy, which may apply to this compound as well.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, sulfonamides have been documented to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialPotential inhibition of bacterial growth
Enzyme InhibitionInhibition of dihydropteroate synthase

Detailed Research Findings

  • Antitumor Studies :
    • In vitro studies demonstrated that treatment with this compound led to a dose-dependent increase in apoptotic cells in breast cancer models (e.g., 4T1 cells). The mechanism involved upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .
  • Antimicrobial Efficacy :
    • Preliminary tests indicated that the compound exhibited activity against Gram-positive bacteria, with further studies needed to explore its full antimicrobial spectrum .
  • Enzyme Interaction :
    • The compound's potential as an enzyme inhibitor was evaluated using kinetic assays, showing promising results in inhibiting target enzymes involved in critical metabolic pathways .

Q & A

Q. How can researchers optimize the synthesis of 4-bromo-N-(tert-butyl)-2,6-dimethylbenzenesulfonamide?

Methodological Answer: Synthesis optimization requires systematic experimental design. For example, factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) can identify critical parameters affecting yield . Computational reaction path searches, such as quantum chemical calculations, may narrow optimal conditions by predicting intermediate stability or transition states . Additionally, membrane separation technologies (e.g., selective crystallization) could improve purification efficiency .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming bromine positioning and tert-butyl group integration. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) ensures purity, as demonstrated in benzenesulfonamide derivative analyses . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns. For crystalline samples, X-ray diffraction provides structural confirmation .

Q. How should researchers address solubility challenges during reactivity studies?

Methodological Answer: Solubility screening in polar aprotic solvents (e.g., DMF, DMSO) or halogenated solvents (e.g., dichloromethane) is recommended. Phase-transfer catalysts (e.g., tetrabutylammonium salts) or micellar systems may enhance reactivity in heterogeneous conditions . Particle size reduction via ball milling could improve dissolution kinetics .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations can model electronic effects of the bromine substituent and steric hindrance from the tert-butyl group, predicting regioselectivity in Suzuki-Miyaura couplings . Transition state analysis for SNAr (nucleophilic aromatic substitution) pathways may explain competing reaction mechanisms. Molecular dynamics simulations can assess solvent effects on reaction kinetics .

Q. What strategies resolve contradictions in reported catalytic efficiencies for sulfonamide derivatives?

Methodological Answer: Contradictions often arise from unaccounted variables (e.g., trace moisture, ligand purity). A meta-analysis of literature data using multivariate regression can identify hidden factors . Replicating experiments under controlled conditions (e.g., glovebox for air-sensitive catalysts) and validating with in-situ FTIR or Raman spectroscopy ensures reproducibility .

Q. How does the steric bulk of the tert-butyl group influence regioselectivity in electrophilic substitutions?

Methodological Answer: Steric maps generated from X-ray crystallography or computational van der Waals surface analysis quantify spatial hindrance . Competitive experiments with substituted analogs (e.g., replacing tert-butyl with methyl) isolate steric effects from electronic contributions. Kinetic isotope effects (KIE) studies further differentiate mechanistic pathways .

Q. What advanced reactor designs improve scalability for sulfonamide functionalization?

Methodological Answer: Continuous-flow reactors with immobilized catalysts reduce side reactions by minimizing residence time gradients . Microreactors enable precise control over exothermic bromination steps. Computational fluid dynamics (CFD) simulations optimize mixing efficiency and heat transfer in scaled-up systems .

Data Analysis & Validation

Q. How should researchers validate conflicting thermal stability data for this compound?

Methodological Answer: Differential Scanning Calorimetry (DSC) under inert vs. oxidative atmospheres identifies decomposition pathways. Thermogravimetric Analysis (TGA) coupled with mass spectrometry detects volatile byproducts. Replicate studies with standardized heating rates (e.g., 10°C/min) ensure comparability .

Q. What statistical methods are robust for analyzing reaction yield variability?

Methodological Answer: Analysis of Variance (ANOVA) with Tukey’s post-hoc test identifies significant factors in multi-variable experiments . Principal Component Analysis (PCA) reduces dimensionality in high-throughput screening datasets. Bayesian optimization models iteratively refine reaction conditions based on prior data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-(tert-butyl)-2,6-dimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-(tert-butyl)-2,6-dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.